molecular formula C28H21N5O2S B11706802 4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]

4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]

Cat. No.: B11706802
M. Wt: 491.6 g/mol
InChI Key: XLSSRPLBQGTYMQ-UHFFFAOYSA-N
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Description

4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the phthalazine and thiadiazole moieties in its structure makes it an interesting subject for various scientific studies due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves multiple steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This reaction is typically carried out in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide, leading to the formation of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives. These derivatives are then reacted with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .

Chemical Reactions Analysis

4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] exerts its effects is primarily through its interaction with biological targets. The thiadiazole moiety is known to interact with various enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The compound’s ability to cross cellular membranes due to its lipophilic nature enhances its effectiveness in biological systems .

Comparison with Similar Compounds

Similar compounds to 4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] include other thiadiazole derivatives such as:

  • 1,2,3-thiadiazole
  • 1,2,4-thiadiazole
  • 1,2,5-thiadiazole

Compared to these compounds, 4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is unique due to its spiro structure, which imparts additional stability and reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C28H21N5O2S

Molecular Weight

491.6 g/mol

IUPAC Name

4'-methyl-5-(4-nitrophenyl)-2',3-diphenylspiro[1,3,4-thiadiazole-2,1'-phthalazine]

InChI

InChI=1S/C28H21N5O2S/c1-20-25-14-8-9-15-26(25)28(31(29-20)22-10-4-2-5-11-22)32(23-12-6-3-7-13-23)30-27(36-28)21-16-18-24(19-17-21)33(34)35/h2-19H,1H3

InChI Key

XLSSRPLBQGTYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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